![molecular formula C21H21N3O3 B3017302 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887887-51-6](/img/structure/B3017302.png)

4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

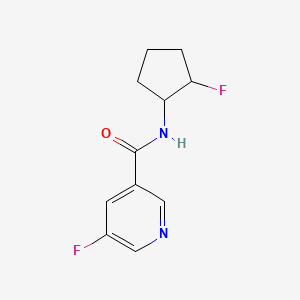

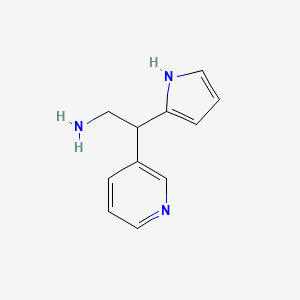

The compound 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical entity that likely exhibits a complex structure due to the presence of an oxadiazole ring and a tetrahydronaphthalene moiety. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multiple steps, starting with a precursor such as a benzohydrazide or a pyridinium ylide. For instance, the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide involves the formation of a hydrazone, cyclization to an oxadiazole, and subsequent treatment with hydrazine hydrate . Another example is the synthesis of substituted benzamide/benzene sulfonamides, which includes a reduction step using sodium borohydride . These methods suggest that the synthesis of the target compound would also involve the formation of an oxadiazole ring, likely through cyclization, and possibly a reduction step.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This ring system is known for its stability and is often incorporated into compounds for its pharmacological properties. The presence of a tetrahydronaphthalene in the target compound suggests additional complexity and stereochemistry, which could affect the compound's binding affinity and overall biological activity.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring. The papers do not provide specific reactions for the target compound, but based on the chemistry of similar compounds, it is reasonable to assume that the oxadiazole moiety could undergo nucleophilic substitution reactions or act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely depending on the substituents attached to the ring system. The papers provided do not detail the properties of the exact compound , but they do suggest that the introduction of different functional groups, such as methoxy or ethoxy groups, can influence properties like solubility, melting point, and reactivity . The tetrahydronaphthalene group in the target compound would likely contribute to its hydrophobic character and could affect its solubility in organic solvents.

Applications De Recherche Scientifique

Anticancer Applications

One of the notable applications of compounds structurally related to 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is in the field of oncology. Specifically, the synthesis, characterization, and evaluation of anticancer properties of related 1,3,4-oxadiazole derivatives have been explored. For instance, Salahuddin et al. (2014) synthesized a series of 1,3,4-oxadiazole derivatives, undergoing in vitro anticancer evaluation on various cancer cell lines, with some compounds showing moderate activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Nematocidal Activity

Recent research has also focused on the nematocidal activity of 1,2,4-oxadiazole derivatives, which share a common structural motif with the compound . Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, demonstrating promising nematocidal activities against Bursaphelenchus xylophilus, a pest causing significant damage to forestry resources. Compounds from this study showed higher efficacy than commercial nematicides, indicating potential for agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Mécanisme D'action

Target of Action

The primary target of this compound is the Retinoic Acid Receptor Alpha (RARα) . RARα is a nuclear receptor that regulates gene expression by binding to retinoic acid, a metabolite of vitamin A. It plays a crucial role in cellular growth, differentiation, and homeostasis .

Mode of Action

As a selective RARα agonist , this compound binds to the receptor and activates it. This activation triggers a cascade of events, including the translocation of the receptor to the nucleus, dimerization with Retinoid X Receptors (RXRs), and binding to retinoic acid response elements (RAREs) on DNA. This process ultimately leads to the transcription of target genes and the production of proteins that mediate the compound’s effects .

Biochemical Pathways

The activation of RARα affects several biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis, differentiation, and inflammation. The exact pathways and their downstream effects can vary depending on the cell type and the presence of other signaling molecules .

Result of Action

The activation of RARα by this compound can lead to a variety of cellular effects. These may include changes in cell growth and differentiation, induction of apoptosis in cancer cells, and modulation of inflammatory responses. The exact effects can vary depending on the cell type and the presence of other signaling molecules .

Propriétés

IUPAC Name |

4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-2-26-18-11-9-15(10-12-18)19(25)22-21-24-23-20(27-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,2-6H2,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNSGXMOBTVBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B3017221.png)

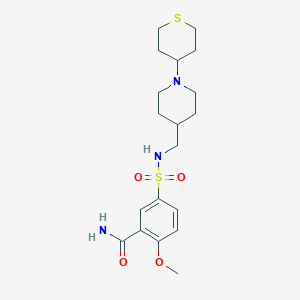

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)

![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)

![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

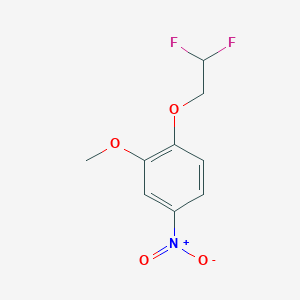

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)